molecular formula C24H34N6O4S B14010982 N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid CAS No. 50508-13-9

N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid

Cat. No.: B14010982
CAS No.: 50508-13-9
M. Wt: 502.6 g/mol
InChI Key: OKMMSHIEMAESNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid is a complex organic compound with a molecular formula of C24H34N6O4S . This compound is notable for its unique structure, which includes a triazine ring, a benzyl group, and an ethanesulfonic acid moiety. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

The synthesis of N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide involves several steps. One common method includes the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with a benzyl halide in the presence of a base to form the benzylated triazine derivative. This intermediate is then reacted with N-methylpropanamide under suitable conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide involves its interaction with specific molecular targets. The triazine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide can be compared with other triazine derivatives, such as:

    2,4,6-triaminotriazine: Known for its use in the synthesis of melamine resins.

    2,4-diamino-6-chlorotriazine: Used as an intermediate in the synthesis of herbicides.

    2,4,6-tris(4-aminophenyl)-1,3,5-triazine:

The uniqueness of N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide lies in its combination of a triazine ring with a benzyl group and an ethanesulfonic acid moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

50508-13-9

Molecular Formula

C24H34N6O4S

Molecular Weight

502.6 g/mol

IUPAC Name

N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid

InChI

InChI=1S/C22H28N6O.C2H6O3S/c1-22(2)26-20(23)25-21(24)28(22)18-12-9-16(10-13-18)11-14-19(29)27(3)15-17-7-5-4-6-8-17;1-2-6(3,4)5/h4-10,12-13H,11,14-15H2,1-3H3,(H4,23,24,25,26);2H2,1H3,(H,3,4,5)

InChI Key

OKMMSHIEMAESNN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)CCC(=O)N(C)CC3=CC=CC=C3)N)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.